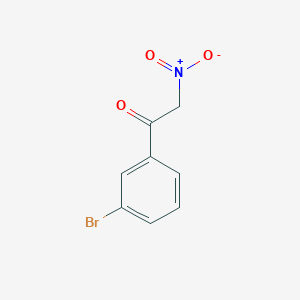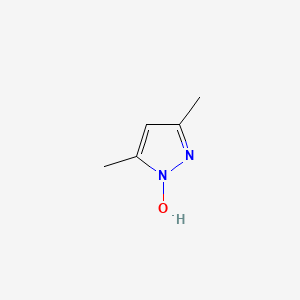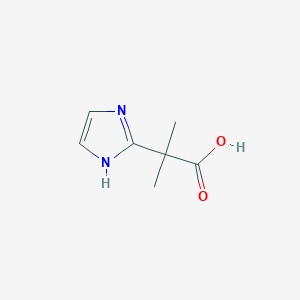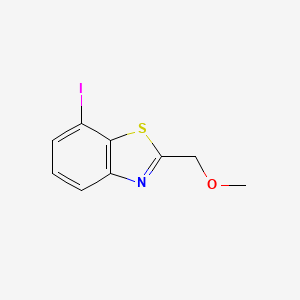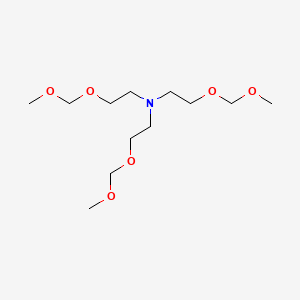
tris(2-(methoxymethoxy)ethyl)amine
Vue d'ensemble
Description
Tris(2-(methoxymethoxy)ethyl)amine, also known as tris(2-(2-methoxyethoxy)ethyl)amine, is a chemical compound with the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol . This compound is a complexant phase-transfer catalyst that combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols .
Méthodes De Préparation
Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:
Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.
Catalyst: Raney nickel.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
Tris(2-(methoxymethoxy)ethyl)amine undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
Tris(2-(methoxymethoxy)ethyl)amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:
Tris(2-methoxyethyl)amine: Similar in structure but lacks the additional ethoxy groups, resulting in different complexing properties.
Tris(3,6-dioxaheptyl)amine:
Propriétés
Numéro CAS |
211919-60-7 |
|---|---|
Formule moléculaire |
C12H27NO6 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |
Clé InChI |
NRTKFSQKHCMEMO-UHFFFAOYSA-N |
SMILES canonique |
COCOCCN(CCOCOC)CCOCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
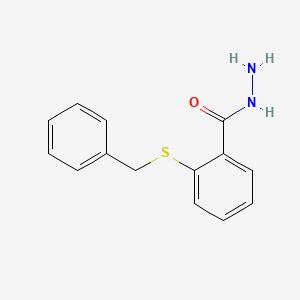
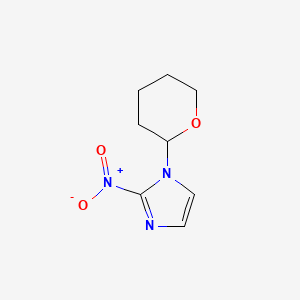
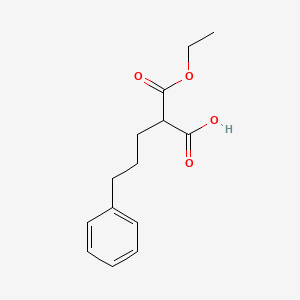
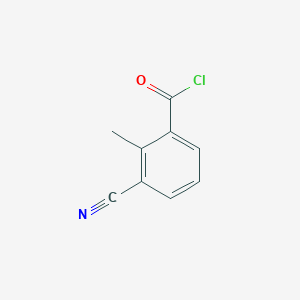
![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)
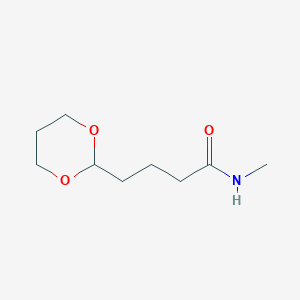
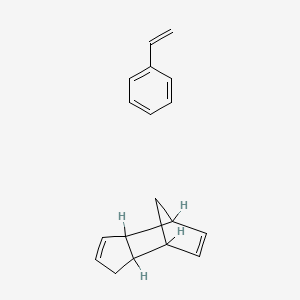
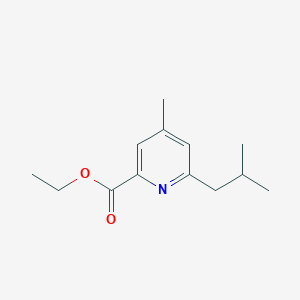
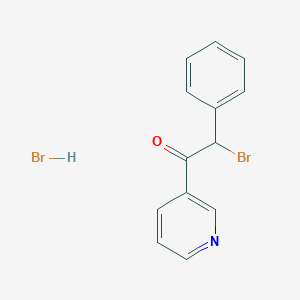
![2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)
